molecular formula C16H12BrClN2O4S B13955241 5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid CAS No. 535979-60-3

5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid

Cat. No.: B13955241
CAS No.: 535979-60-3
M. Wt: 443.7 g/mol
InChI Key: CYPSAKUTUMALJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with thiourea to produce the carbamothioyl derivative. Finally, the chlorobenzoic acid moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, while the carbamothioyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

535979-60-3

Molecular Formula

C16H12BrClN2O4S

Molecular Weight

443.7 g/mol

IUPAC Name

5-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid

InChI

InChI=1S/C16H12BrClN2O4S/c17-9-1-4-11(5-2-9)24-8-14(21)20-16(25)19-10-3-6-13(18)12(7-10)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

CYPSAKUTUMALJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Br

Origin of Product

United States

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